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Compound of Interest

Compound Name:
1-tert-Butyl 2,3-dihydroindole-1,2-

dicarboxylate

Cat. No.: B12366092

Get Quote

Executive Summary
Boc-Inp-OH (1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid, CAS: 84358-13-4) is a non-

proteinogenic amino acid often categorized alongside proline due to its cyclic secondary amine

structure.[1] However, unlike proline (a 5-membered

-amino acid), Inp is a 6-membered

-amino acid.[1]

This structural distinction is critical for drug design:

Proline (Pro): Introduces a kink, favors

-turns, and maintains a standard

-

distance.
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Isonipecotic Acid (Inp): Introduces a rigid spacer, extends the backbone distance between

the amine and carboxyl group, and eliminates chirality (achiral at the C4 position).

Key Applications:

Peptidomimetics: Inducing novel turn geometries (e.g.,

-turns) that are inaccessible to standard

-amino acids.[1]

Linker Design: Acting as a rigid, non-flexible spacer to separate functional domains.

Metabolic Stability: The secondary amine and non-natural backbone resist proteolysis by

standard peptidases.

Chemical Profile & Structural Logic
2.1 Structural Comparison
The following diagram illustrates the spatial and electronic differences between Proline and

Isonipecotic Acid.
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Figure 1: Structural logic distinguishing Proline (Alpha-constraint) from Isonipecotic Acid

(Gamma-constraint).[1]

2.2 Physicochemical Properties
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Property Data Application Note

Formula

MW 229.27 g/mol

Solubility DCM, DMF, MeOH
Excellent for SPPS; dissolve in

DMF for coupling.[1]

Chirality Achiral
No racemization risk during

coupling of Inp.

Sterics High

The secondary amine is

sterically hindered (similar to

Pro/Pip).[1]

Experimental Protocols
Protocol A: Solid Phase Peptide Synthesis (SPPS)
Context: This protocol assumes a standard Boc-chemistry workflow (TFA deprotection). If using

Fmoc chemistry, Boc-Inp-OH acts as a terminal cap or requires orthogonal deprotection

strategies.

Reagents:

Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is

strictly recommended for coupling to the secondary amine of Inp.[1]

Base: DIPEA (Diisopropylethylamine).[1][2]

Solvent: Anhydrous DMF (Dimethylformamide).[1]

Workflow:

Coupling Boc-Inp-OH to the Resin (Easy Step):

Note: The carboxyl group of Inp is sterically accessible. Standard activation works.

Mix: 3.0 eq Boc-Inp-OH + 3.0 eq DIC + 3.0 eq Oxyma Pure in DMF.
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Time: React for 60 minutes at Room Temperature (RT).

QC: Perform Kaiser Test (Blue = Incomplete, Colorless = Complete).

Deprotection:

Reagent: 50% TFA in DCM (with 0.5% DTT if Cys/Met present).

Cycle: Treat 2 min, drain, treat 20 min.

Wash: DCM (3x), 5% DIPEA in DCM (Neutralization, 3x), DMF (3x).[1]

Coupling the Next Amino Acid TO Inp (The Critical Step):

Challenge: You are acylating a sterically hindered secondary amine buried in a 6-

membered ring. Standard DIC/HOBt often fails or leads to deletion sequences.

Activation: Dissolve 4.0 eq of the incoming Boc-Amino-Acid + 3.9 eq HATU in DMF.

Add Base: Add 8.0 eq DIPEA. Pre-activate for 30 seconds only.[1]

Reaction: Add to resin immediately. Shake for 2–4 hours (double the standard time).

Double Coupling (Mandatory): Drain, wash DMF, and repeat the coupling with fresh

reagents for another 2 hours.

QC:Chloranil Test (Required for secondary amines).

Positive (Uncoupled): Blue/Green particles.

Negative (Coupled): Colorless/Yellow particles.

Note: The Kaiser test is false-negative for secondary amines; do not use it here.
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Figure 2: SPPS Decision Tree for Boc-Inp-OH incorporation. Note the switch to Chloranil

testing after Inp deprotection.

Protocol B: Solution Phase Fragment Synthesis
Context: Creating a dipeptide fragment (e.g., Boc-Inp-Xaa-OMe) for later assembly.[1]

Activation: Dissolve Boc-Inp-OH (1.0 eq) in DCM/DMF (1:1).

Add Reagents: Add EDC.HCl (1.1 eq) and HOBt (1.1 eq). Stir at

for 15 min.

Amine Addition: Add Amino Acid Methyl Ester HCl salt (H-Xaa-OMe

HCl, 1.1 eq) and NMM (N-methylmorpholine, 2.2 eq).

Reaction: Warm to RT and stir overnight (12–16h).

Workup: Dilute with EtOAc. Wash with 5%

(removes unreacted amine/EDC), Sat.

(removes unreacted acid), and Brine.

Purification: Silica gel chromatography (Hexane/EtOAc). Boc-Inp derivatives are typically UV

active at low wavelengths (210 nm) but lack strong chromophores unless coupled to

aromatic residues.[1]

Scientific Validation & Troubleshooting
4.1 Why HATU over DIC?
The secondary amine of the piperidine ring is electronically similar to proline but sterically

distinct. The 6-membered ring adopts a chair conformation, which can shield the nitrogen

nucleophile more effectively than the planar 5-membered pyrrolidine ring of proline.

DIC/HOBt: Generates an O-acylisourea/OBt-ester active species.[1] While sufficient for

primary amines, the kinetics are often too slow for the hindered Inp amine, leading to

incomplete coupling.
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HATU: Generates an O-7-azabenzotriazolyl species.[1][3] The "Aza" nitrogen (N7) provides

a neighboring group effect (anchimeric assistance) that accelerates the acylation rate by

~10-100x compared to HOBt esters, overcoming the steric barrier of the Inp ring.

4.2 Troubleshooting "Missing" Peaks
If your LC-MS shows a mass corresponding to [Target - Inp], the coupling of Inp failed. If your

LC-MS shows a mass corresponding to [Target - NextAA], the coupling to Inp failed.

Solution: Switch solvent to NMP (N-methylpyrrolidone) for the difficult step.[1] NMP swells

the resin better and solvates secondary structure aggregates that Inp sequences might

induce.

4.3 Disambiguation Alert
Always verify the CAS number.

Boc-Inp-OH: 1-Boc-piperidine-4-carboxylic acid (Isonipecotic acid).[1][4][5] (Correct)

Boc-Nip-OH: Boc-nipecotic acid (Piperidine-3-carboxylic acid).[1]

Indoline-2-carboxylic acid: Sometimes abbreviated as "Inc" or "Ind", but occasionally

mislabeled. This is an aromatic bicycle, vastly different from Inp.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b12366092?utm_src=pdf-custom-synthesis#bc-rfq
https://www.medchemexpress.com/boc-inp-oh.html
https://pdf.benchchem.com/188/A_Comparative_Analysis_of_Coupling_Reagents_for_Boc_Isonipecotic_Acid_Boc_Inp_OH.pdf
https://www.peptide.com/resources/solid-phase-peptide-synthesis/coupling-reagents/
https://pdf.benchchem.com/188/Application_Notes_and_Protocols_for_Boc_Inp_OH.pdf
https://pdf.benchchem.com/188/A_Technical_Guide_to_the_Solubility_of_Boc_Inp_OH.pdf
https://www.rsc.org/suppdata/d3/cc/d3cc00868a/d3cc00868a1.pdf
https://pdf.benchchem.com/188/Application_Notes_Protocols_Coupling_of_Boc_L_indoline_2_carboxylic_Acid_Boc_Inp_OH.pdf
https://www.benchchem.com/product/b12366092/docs#application-note-boc-inp-oh-as-a-conformationally-constrained-proline-analogue
https://www.benchchem.com/product/b12366092/docs#application-note-boc-inp-oh-as-a-conformationally-constrained-proline-analogue
https://www.benchchem.com/product/b12366092/docs#application-note-boc-inp-oh-as-a-conformationally-constrained-proline-analogue
https://www.benchchem.com/product/b12366092/docs#application-note-boc-inp-oh-as-a-conformationally-constrained-proline-analogue
https://www.benchchem.com/product/b12366092?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12366092?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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